Tris(2-butyloxyethyl)phosphate-d27
Description
Significance of Deuterated Analogs in Mechanistic Chemical and Biological Investigations
Deuterated analogs, molecules where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in research. wikipedia.org This substitution, while seemingly minor, has profound implications for scientific investigation. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed more slowly. wikipedia.org This effect is a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.netacs.org
The applications of deuterated compounds are extensive:
Mechanistic Studies: By observing changes in reaction rates upon deuteration, chemists can identify the rate-determining steps of a chemical reaction and map its pathway. researchgate.netacs.orgresearchgate.net
Metabolic Pathway Tracking: In pharmacology and toxicology, deuterated compounds are used to trace the metabolic fate of drugs and other xenobiotics in living organisms. nih.govsynmr.insimsonpharma.com This helps in identifying metabolites and understanding how compounds are processed and eliminated by the body.
Analytical Chemistry: Deuterated molecules are widely used as internal standards in quantitative analysis, especially in mass spectrometry. simsonpharma.com Since they have a higher mass but nearly identical chemical behavior to their non-deuterated counterparts, they can be added to a sample to improve the accuracy and precision of measurements, correcting for loss during sample preparation or variations in instrument response. synmr.insci-hub.se
Overview of Organophosphate Esters (OPEs) in Environmental and Toxicological Contexts
Organophosphate esters (OPEs) are a class of synthetic chemicals used extensively as flame retardants, plasticizers, and anti-foaming agents in a vast array of consumer and industrial products. tandfonline.comnih.govatamankimya.com Their increased production and use followed the phasing out of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. nih.govtandfonline.com However, OPEs are now recognized as "regrettable" substitutes, as they are not chemically bound to the products they are in and can leach, volatilize, or abrade into the environment over time. nih.govtandfonline.com
This has led to their ubiquitous presence in various environmental compartments, including:
Indoor and outdoor air tandfonline.comepa.gov
Indoor dust nih.gov
Water, soil, and sediment tandfonline.comecetoc.org
Biota, including wildlife and humans acs.orgnih.gov
Growing evidence links OPE exposure to a range of adverse health effects. nih.gov Toxicological studies have demonstrated that various OPEs can act as neurotoxicants, endocrine disruptors, and reproductive toxicants. tandfonline.comacs.orgnih.gov For instance, compounds like tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCIPP) and triphenyl phosphate (TPHP) have been shown to cause neurotoxicity and hepatotoxicity. nih.gov Concerns are particularly high for vulnerable populations, such as children, who may experience higher exposure levels compared to adults. nih.gov
Rationale for Research Utilizing Tris(2-butyloxyethyl)phosphate-d27 as a Model Compound
Tris(2-butyloxyethyl)phosphate (TBEP), the non-deuterated form of the subject compound, is a high-production-volume OPE used as a plasticizer and flame retardant in materials like rubber, plastics, and floor finishes. atamankimya.comecetoc.org Its presence has been confirmed in wastewater, surface water, and indoor dust, making it a relevant compound for environmental monitoring and toxicological assessment. tandfonline.comecetoc.orgnih.gov
To accurately quantify the extent of TBEP contamination in complex environmental and biological samples, researchers require highly precise and reliable analytical methods. sci-hub.sesigmaaldrich.com This is where this compound serves its crucial purpose.
The primary rationale for its use is as an isotopically labeled internal standard . In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to detect OPEs at very low concentrations, matrix effects can significantly interfere with quantification. sci-hub.se By adding a known quantity of this compound to a sample before processing, analysts can use its signal to correct for any variations or losses, ensuring the final measurement of the native TBEP is accurate. sci-hub.sesigmaaldrich.com The use of such standards is considered essential for high-quality data in risk assessment studies. sci-hub.se
Compound Data
Interactive Table 1: Physicochemical Properties of Tris(2-butyloxyethyl)phosphate and its Deuterated Analog
| Property | Tris(2-butyloxyethyl)phosphate | This compound |
| Synonyms | TBEP, Phosflex T-BEP, KP 140 nih.govsigmaaldrich.com | 2-Butoxyethanol Phosphate-d27 lgcstandards.comclearsynth.com |
| Molecular Formula | C₁₈H₃₉O₇P nih.gov | C₁₈H₁₂D₂₇O₇P lgcstandards.com |
| Molecular Weight | 398.47 g/mol sigmaaldrich.comsigmaaldrich.com | 425.64 g/mol lgcstandards.comclearsynth.com |
| Appearance | Slightly yellow, oily liquid chemicalbook.comechemi.com | Not specified (research chemical) |
| Boiling Point | 215-228 °C at 4 mmHg sigmaaldrich.comchemicalbook.com | Not specified |
| Density | 1.006 g/mL at 25 °C sigmaaldrich.comchemicalbook.com | Not specified |
| CAS Number | 78-51-3 nih.gov | Not applicable (Unlabeled CAS is 78-51-3) lgcstandards.com |
Properties
Molecular Formula |
C₁₈H₁₂D₂₇O₇P |
|---|---|
Molecular Weight |
425.64 |
Synonyms |
2-Butoxyethanol Phosphate-d27; Phosphoric Acid Tris(2-butoxyethyl) Ester-d27; Amgard TBEP-d27; FMC-KP 140-d27; Hostaphat B 310-d27; Hostaphat TBEP-d27; KP 140-d27; Kronitex KP 140-d27; NSC 4839-d27; NSC 62228-d27; Phosflex T-BEP-d27; TBEP-d27; TBXP-d |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment of Tris 2 Butyloxyethyl Phosphate D27
Strategies for Deuterium (B1214612) Incorporation in Organophosphate Esters
The introduction of deuterium into organophosphate esters (OPEs) is a critical process for creating internal standards for mass spectrometry-based analysis. rsc.org Deuteration strategies are broadly categorized by the stage at which the deuterium is introduced and the nature of the deuterium source.
A primary strategy involves the use of deuterated starting materials. snnu.edu.cn For a compound like Tris(2-butyloxyethyl)phosphate-d27, this would entail synthesizing the molecule from precursors that already contain the required deuterium atoms. For instance, a deuterated butanol (butanol-d9) can be used as a key building block. This method offers high levels of isotopic incorporation and site-selectivity, as the deuterium atoms are precisely located within the precursor molecule. The synthesis then proceeds through standard phosphorylation reactions.
Another common approach is hydrogen isotope exchange (HIE). snnu.edu.cn This method involves swapping hydrogen atoms for deuterium atoms on a pre-existing non-labeled molecule or an intermediate. HIE can be catalyzed by acids, bases, or metals. For OPEs, this might involve treating the non-deuterated analogue or a suitable precursor with a deuterium source like heavy water (D₂O) under conditions that facilitate the exchange at specific C-H bonds. researchgate.net The efficiency and selectivity of HIE depend heavily on the reaction conditions and the stability of the molecule's functional groups.
Lastly, catalytic reduction using deuterium gas (D₂) or reduction with deuterated metal hydrides (e.g., sodium borodeuteride, lithium aluminum deuteride) can be employed to introduce deuterium into molecules with unsaturated bonds or reducible functional groups. researchgate.netnih.gov While highly effective, this strategy is contingent on the presence of suitable functional groups in the precursor that can be reduced to incorporate deuterium.
Advanced Synthetic Pathways for this compound
The synthesis of this compound, where the deuterium labeling is specifically on the three butoxy groups, necessitates a pathway that builds the molecule from a deuterated precursor. A logical and efficient synthetic route starts with commercially available butanol-d9.
The proposed pathway involves two main steps:
Etherification: Butanol-d9 is reacted with 2-chloroethanol (B45725) in the presence of a strong base, such as sodium hydride (NaH), to form 2-(butoxy-d9)ethanol. This is a standard Williamson ether synthesis. The deuterated butoxide anion, generated in situ, acts as a nucleophile, displacing the chloride from 2-chloroethanol.
Phosphorylation: Three equivalents of the resulting 2-(butoxy-d9)ethanol are then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
This bottom-up approach ensures that all 27 deuterium atoms are incorporated specifically into the terminal butyl groups of the final product, resulting in high isotopic fidelity.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Etherification | Butanol-d9, 2-chloroethanol | Sodium Hydride (NaH) | 2-(butoxy-d9)ethanol |
Spectroscopic and Chromatographic Techniques for Isotopic Purity Elucidation
Determining the isotopic purity of this compound is crucial for its use as an internal standard. A combination of spectroscopic and chromatographic methods is employed for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the mass of the deuterated compound and assessing its isotopic distribution. rsc.org The molecular weight of this compound is expected to be approximately 425.64 g/mol , a significant shift from the 398.48 g/mol of its non-deuterated counterpart. By analyzing the isotopic cluster of the molecular ion, the percentage of the fully deuterated (d27) species can be determined, along with the relative abundances of partially deuterated (e.g., d26, d25) and unlabeled (d0) species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the location of the deuterium labels. cwejournal.org
¹H NMR: In a highly pure sample of this compound, the signals corresponding to the butyl group protons should be absent or significantly diminished. The presence of any residual proton signals in the butyl region indicates incomplete deuteration. nih.gov
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The ²H NMR spectrum should show signals corresponding to the chemical shifts of the deuterium atoms on the butyl chains, confirming their presence and location. sigmaaldrich.com
³¹P NMR: Phosphorus-31 NMR can be used to confirm the integrity of the phosphate (B84403) ester core of the molecule.
Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are used to separate the deuterated compound from any impurities, including unlabeled or partially labeled molecules. iaea.orgnih.gov When coupled with mass spectrometry (GC-MS or LC-MS), these methods provide a powerful tool for both separation and identification, allowing for the quantification of isotopic purity in a complex mixture. nih.gov
Isotopic Enrichment Verification Protocols for this compound
A robust protocol to verify the isotopic enrichment of a synthesized batch of this compound involves a multi-step analytical approach.
Initial Purity Assessment via Chromatography: The sample is first analyzed by GC-MS or LC-MS. A single, sharp chromatographic peak corresponding to the target compound indicates high chemical purity. researchgate.net
Mass Spectral Analysis: The mass spectrum of the chromatographic peak is analyzed. The molecular ion cluster is examined to determine the isotopic distribution. The relative intensity of the peak at m/z corresponding to the d27 isotopologue versus other lower-mass peaks provides the isotopic enrichment. nih.gov
NMR Confirmation: The sample is analyzed by ¹H NMR and ²H NMR. The ¹H NMR spectrum is used to quantify any residual, non-deuterated starting material or partially deuterated species by integrating the relevant proton signals. nih.gov The ²H NMR confirms that deuterium is present at the expected positions.
Calculation of Isotopic Enrichment: The isotopic enrichment is calculated based on the data from mass spectrometry. It is typically expressed as the percentage of the desired deuterated species relative to all isotopic variants of the molecule.
Table 2: Example Data for Isotopic Enrichment Verification
| Analytical Technique | Parameter Measured | Expected Result for >98% Enrichment |
|---|---|---|
| LC-MS | Molecular Ion (M+H)⁺ | m/z 426.41 |
| Isotopic Distribution | >98% of total ion current at m/z 426.41 | |
| ¹H NMR | Integration of butyl proton signals | <2% relative to internal standard |
This rigorous verification process ensures that the this compound meets the high standards required for its application in quantitative analytical methods.
Advanced Analytical Methodologies Employing Tris 2 Butyloxyethyl Phosphate D27 As an Internal Standard
Development and Validation of Quantitative Analytical Assays for Organophosphate Esters
The development of robust quantitative assays for OPEs relies heavily on the use of isotopically labeled internal standards like TBOEP-d27 to ensure accuracy and precision. Method validation is a critical process that establishes the performance characteristics of an analytical procedure. For assays measuring TBOEP and other OPEs, validation typically encompasses the evaluation of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).
In a study developing a "dilute-and-shoot" method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for OPEs in e-liquids, TBOEP-d27 was used as an internal standard. The validation results demonstrated excellent performance, with coefficients of determination (R²) above 0.995, average accuracy within ±15%, and imprecision of ≤15.0% for all analytes, including TBOEP researchgate.net. The calibration for such methods often involves multi-point curves to cover a wide concentration range. For instance, twelve-point calibrators have been used for analytes at concentrations from 0.001 to 500 ng/mL, with three levels of quality control (QC) samples to verify accuracy across the range acs.orgnih.gov.
Table 1: Example Method Validation Parameters for OPE Analysis Using TBOEP-d27
| Parameter | Typical Performance Metric | Reference |
| Linearity (R²) | > 0.995 | researchgate.net |
| Accuracy | Average within ±15% | researchgate.net |
| Precision (Imprecision) | ≤ 15.0% | researchgate.net |
| Calibration Range | 0.001 - 500 ng/mL | acs.orgnih.gov |
| Quality Control (QC) | 3 levels (e.g., low, mid, high) | acs.orgnih.gov |
Application of Isotope Dilution Mass Spectrometry (IDMS) in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis, particularly in complex environmental and biological matrices where matrix effects can significantly skew results. The principle of IDMS involves spiking a known quantity of an isotopically labeled standard, such as TBOEP-d27, into the sample at the earliest stage of analysis. This standard undergoes the exact same sample preparation and analytical procedures as the native analyte (TBOEP).
Because the labeled (TBOEP-d27) and unlabeled (TBOEP) compounds are chemically identical, they exhibit the same behavior during extraction, cleanup, and chromatographic separation. Any loss of analyte during these steps will affect both the native compound and the standard equally. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be calculated with high accuracy, effectively correcting for both recovery losses and matrix-induced signal suppression or enhancement. This approach has been successfully applied to quantify OPEs in diverse and challenging matrices such as marine bivalves, human plasma, and urine ifremer.frnih.gov. The use of TBOEP-d27 helps to improve the accuracy of semi-quantification in non-targeted screening analyses as well scholaris.ca.
Chromatographic Separation Techniques for Tris(2-butyloxyethyl)phosphate-d27 and Analogs
The separation of TBOEP-d27 and its native analog from other OPEs and matrix components is typically achieved using either gas chromatography (GC) or liquid chromatography (LC), most often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common technique for analyzing OPEs, including TBOEP. A study analyzing OPEs in human plasma and urine utilized an Agilent 1260 HPLC system with an Agilent ZORABX SB-C18 column (6 mm × 150 mm × 5 µm) nih.gov. The separation was achieved using a gradient elution with a mobile phase consisting of methanol (B129727) and ultrapure water containing 5 mM ammonium (B1175870) acetate (B1210297) nih.gov. The total run time for such methods can be optimized for high-throughput analysis, with some methods achieving run times as short as 10 minutes researchgate.net.
Table 2: Example LC-MS/MS Conditions for OPE Analysis
| Parameter | Condition | Reference |
| Instrument | Agilent 1260 HPLC-6460 MS/MS | nih.gov |
| Column | Agilent ZORABX SB-C18 (6 mm × 150 mm × 5 µm) | nih.gov |
| Mobile Phase A | Methanol | nih.gov |
| Mobile Phase B | Ultrapure water with 5 mM ammonium acetate | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is also widely used for OPE analysis, particularly for the more volatile compounds. The choice between LC and GC depends on the specific OPEs being targeted, their polarity, and thermal stability. TBOEP can be analyzed by both techniques.
Optimization of Sample Preparation Procedures for Environmental and Biological Samples
Effective sample preparation is crucial for removing interferences and concentrating target analytes from complex samples before instrumental analysis. The use of TBOEP-d27 as an internal standard from the outset allows for the monitoring and correction of analyte loss throughout these multi-step procedures.
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique for OPEs in various matrices. For the analysis of OPEs in marine bivalves, a cleanup method was developed using both amine (NH2) and graphite (B72142) sorbents in sequence ifremer.frifremer.fr. The SPE cartridges were conditioned, the sample was loaded, and the OPEs were eluted using specific solvent mixtures like ethyl acetate/cyclohexane ifremer.frifremer.fr. In another method for e-liquids, C18 cartridges were employed for SPE cleanup researchgate.net. The cartridges were pre-cleaned and equilibrated, and after sample loading, they were washed with water and a methanol/water mixture before the final elution of analytes with methanol acs.org.
"Dilute-and-Shoot" Method: For less complex matrices, a simpler "dilute-and-shoot" approach can be effective. In the analysis of e-liquids, samples were prepared by adding an internal standard solution containing TBOEP-d27, followed by a simple dilution with a methanol and water mixture before direct injection into the LC-MS/MS system researchgate.netacs.orgnih.gov. This minimizes sample handling and potential for contamination.
Quality Assurance and Quality Control Frameworks for Analysis of Tris(2-butyloxyethyl)phosphate and its Deuterated Analog
A robust Quality Assurance/Quality Control (QA/QC) framework is essential to ensure the reliability and defensibility of analytical data. When using TBOEP-d27 as an internal standard, the QA/QC protocol includes several key components.
Method Blanks: A laboratory reagent blank is analyzed with each batch of samples to monitor for contamination from solvents, reagents, or labware. This is particularly important for ubiquitous compounds like OPEs acs.orgnih.gov.
Calibration Standards: Multi-point calibration curves are analyzed with each batch to establish the relationship between instrument response and concentration. Calibration standards are typically stored at -20°C and periodically evaluated acs.orgnih.gov.
Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (e.g., low, medium, and high) in a matrix similar to the samples being analyzed researchgate.netacs.orgnih.gov. These are analyzed within each batch to monitor the accuracy and precision of the method.
Internal Standard Monitoring: The recovery and response of TBOEP-d27 are monitored in every sample. Significant deviations from the expected response can indicate a problem with a specific sample's preparation or a matrix effect that needs further investigation.
By implementing these QA/QC measures, laboratories can ensure that the data generated for TBOEP and other OPEs are of high quality and suitable for their intended purpose, whether for environmental monitoring, human exposure assessment, or regulatory compliance.
Environmental Distribution, Fate, and Transport Research of Organophosphate Esters Using Tris 2 Butyloxyethyl Phosphate D27
Methodologies for Assessing Environmental Presence in Aquatic Systems
The accurate quantification of organophosphate esters like TBEP in complex environmental matrices such as water is a significant analytical challenge. The inherent variability in sample collection, extraction, and instrumental analysis can lead to inaccuracies. To overcome these issues, stable isotope dilution mass spectrometry (ID-MS) is a preferred method, and Tris(2-butyloxyethyl)phosphate-d27 is an ideal surrogate or internal standard for this purpose.
In this methodology, a known quantity of this compound is added to an aquatic sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the native TBEP, it experiences the same potential losses during sample preparation, extraction, and analysis. By measuring the ratio of the native TBEP to the deuterated standard in the final analysis (typically using gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry), analysts can precisely calculate the concentration of the native TBEP in the original sample, correcting for any procedural losses. The use of a stable isotope analogue like this compound for each target analyte ensures the highest degree of accuracy and precision in quantification.
Table 1: Conceptual Data for Isotope Dilution Analysis of TBEP in River Water
| Parameter | Sample A | Sample B | Sample C |
| Volume of Water Sample (L) | 1.0 | 1.0 | 1.0 |
| Amount of TBEP-d27 Standard Added (ng) | 50.0 | 50.0 | 50.0 |
| Instrument Response Ratio (TBEP / TBEP-d27) | 0.85 | 1.23 | 0.47 |
| Calculated TBEP Concentration (ng/L) | 42.5 | 61.5 | 23.5 |
This table is for illustrative purposes to demonstrate the principle of isotope dilution analysis. The calculated concentration is derived from the response ratio and the known amount of the added deuterated standard.
Tracing Atmospheric Transport and Deposition Pathways of Tris(2-butyloxyethyl)phosphate
While organophosphate esters, including TBEP, have been detected in the atmosphere and in remote regions like the Arctic and Antarctica, suggesting long-range atmospheric transport, specific studies utilizing this compound as a tracer to delineate these pathways were not identified in a review of available literature.
Theoretically, isotopically labeled compounds such as this compound could be employed in controlled experiments to trace the movement and deposition of TBEP. By releasing the labeled compound in a specific area, researchers could monitor its dispersion, transformation, and deposition at various distances from the source. This would provide direct evidence and quantitative data on the atmospheric fate of TBEP, helping to validate and refine atmospheric transport models. Such studies are crucial for understanding how these pollutants are distributed globally and accumulate in pristine environments.
Sediment-Water Partitioning Dynamics of this compound
The distribution of a chemical between sediment and water, known as partitioning, is a critical process governing its environmental fate, bioavailability, and potential toxicity to benthic organisms. While equilibrium partitioning theory is used to model this behavior, direct experimental data is essential for validation. However, specific research employing this compound to study these partitioning dynamics for TBEP could not be identified.
In principle, this compound could be used as a tracer in laboratory or field-based experiments to determine the sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) specific to TBEP. By introducing the labeled compound into a system containing sediment and water, scientists could track its distribution between the two phases over time until equilibrium is reached. This would provide precise, compound-specific partitioning data, which is fundamental for developing accurate environmental quality criteria for sediments.
Soil and Terrestrial Environment Mobility Studies
The mobility of contaminants in soil determines their potential to leach into groundwater or be taken up by plants. This is a key factor in assessing the risk of soil contamination. Although studies have investigated the presence of TBEP in landfill and agricultural soils, research specifically using this compound to measure its mobility was not found.
Isotopically labeled compounds are highly effective tools for such investigations. For example, this compound could be applied to the top of a soil column, followed by simulated rainfall. By analyzing the leachate and different soil segments for the deuterated compound, researchers can directly measure its movement, retention, and potential degradation within the soil profile. This provides invaluable data for predicting the environmental fate of TBEP in terrestrial systems and its potential to contaminate groundwater resources.
Bioaccumulation and Trophic Transfer Mechanisms in Environmental Food Webs
Bioaccumulation, the process by which chemicals build up in an organism, and trophic transfer (biomagnification), its magnification up the food chain, are critical for assessing the ecological risk of persistent pollutants. While the bioaccumulation of various OPEs has been studied, specific research that uses this compound to trace the uptake and transfer of TBEP in food webs has not been documented in the reviewed literature.
The use of stable isotope tracers provides a powerful method to study bioaccumulation dynamics. In a controlled setting, organisms at the base of a model food web could be exposed to sediment or water containing this compound. By subsequently analyzing these organisms and their predators for the presence of the labeled compound, scientists can quantify uptake rates, bioaccumulation factors (BAFs), and trophic transfer factors (TTFs). This approach would offer a clear and unambiguous way to determine the potential for TBEP to magnify in both aquatic and terrestrial food webs.
Modeling of Environmental Dispersion and Exposure Pathways
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. These models rely on accurate input parameters for processes like partitioning, transport, and bioaccumulation. While models exist to predict the fate of OPEs, they often rely on estimated or extrapolated data. No specific studies were found that incorporate data derived directly from the use of this compound.
Data generated from tracer studies using this compound across various environmental compartments—as described in the preceding sections—would be immensely valuable for calibrating and validating environmental fate models. By providing precise, empirically-derived data on transport, partitioning, and bioaccumulation, these studies would significantly improve the accuracy of model predictions. More reliable models are essential for conducting robust environmental risk assessments and developing effective management strategies for contaminants like TBEP.
Mechanistic Investigations of Biotransformation and Degradation Pathways of Tris 2 Butyloxyethyl Phosphate
Elucidation of Abiotic Degradation Kinetics and Products
The abiotic degradation of TBEP is a key process influencing its persistence in the environment. In the atmosphere, TBEP is subject to degradation primarily through reactions with photochemically-produced hydroxyl (OH) radicals. The estimated rate constant for this vapor-phase reaction is 1.2 x 10⁻¹⁰ cm³/molecule-sec at 25°C. ecetoc.org This corresponds to an atmospheric half-life of approximately 3 hours, assuming an atmospheric concentration of 5 x 10⁵ OH radicals per cm³. ecetoc.org
In aquatic environments, hydrolysis is a potential degradation pathway. ecetoc.org The hydrolysis half-life of TBEP in estuarine water has been reported to be approximately 50 days. ecetoc.org Abiotic degradation can also be influenced by water treatment processes. For instance, treatment with chlorine can lead to the formation of chlorinated compounds, while the use of chlorine oxides, peroxides, or ozone results in oxidation products. ecetoc.org
Interactive Data Table: Abiotic Degradation Kinetic Data for Tris(2-butyloxyethyl)phosphate
| Environmental Compartment | Degradation Process | Rate Constant | Half-Life | Reference |
|---|---|---|---|---|
| Atmosphere | Vapor-phase reaction with OH radicals | 1.2 x 10⁻¹⁰ cm³/molecule-sec at 25°C | ~3 hours | ecetoc.org |
| Estuarine Water | Hydrolysis | Not specified | ~50 days | ecetoc.org |
Microbial Biotransformation Pathways and Metabolite Identification Using Tris(2-butyloxyethyl)phosphate-d27
Microbial activity plays a significant role in the breakdown of TBEP in various environments. Studies have shown that TBEP can be substantially eliminated in sewage treatment plants, with removal rates exceeding 80%. ecetoc.org The biodegradation in river water can be complete, although the timeframe can vary depending on the microbial community present. ecetoc.org
The use of deuterated TBEP, this compound, as an internal standard in analytical methods allows for accurate quantification of the parent compound and its metabolites, facilitating the elucidation of biotransformation pathways. lgcstandards.com Research on bacterial enrichment cultures has identified key microorganisms responsible for TBEP degradation. One study found that Rhodococcus ruber was a key degrader, with another bacterium, Ottowia, contributing to the initial hydroxylation of TBEP. The primary degradation pathway was identified as the cleavage of the ether bond, leading to the formation of several metabolites.
Key identified microbial metabolites of TBEP include:
bis(2-butoxyethyl) hydroxyethyl (B10761427) phosphate (B84403)
2-butoxyethyl bis(2-hydroxyethyl) phosphate
2-butoxyethyl (2-hydroxyethyl) hydrogen phosphate
Other observed transformation pathways include the terminal oxidation of the butoxyethyl group and the hydrolysis of the phosphoester bond.
Photolytic and Hydrolytic Degradation Mechanisms of Tris(2-butyloxyethyl)phosphate
Photolytic and hydrolytic processes contribute to the abiotic degradation of TBEP. Hydrolysis of the ester bonds is a recognized degradation mechanism for organophosphate esters. ecetoc.org The rate of this process is influenced by environmental conditions such as pH and temperature.
Photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), has been shown to be an effective method for breaking down TBEP in water. Studies have demonstrated that heterogeneous photocatalysis can lead to the oxidation of TBEP, resulting in the formation of various by-products. While the precise structures of all photolytic products are not fully elucidated in all studies, the process generally involves the generation of highly reactive species, such as hydroxyl radicals, that attack the TBEP molecule. This can lead to the cleavage of the butoxyethyl side chains and the phosphate ester bonds.
Enzymatic Biotransformation Processes in Model Organisms
In vivo and in vitro studies using model organisms have provided insights into the enzymatic processes that metabolize TBEP. In humans, the primary site of metabolism is the liver, where oxidative enzymes play a crucial role. sigmaaldrich.com Studies using human liver microsomes have shown that TBEP is metabolized into several key products. sigmaaldrich.com
The major enzymatic biotransformation pathways observed in human liver microsomes are:
Hydroxylation: The addition of a hydroxyl group to the butoxyethyl chain.
O-dealkylation: The cleavage of the ether linkage in the butoxyethyl chain.
The major metabolite identified in these in vitro systems is bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP). sigmaaldrich.com Other hydroxylated isomers of TBEP (HO-TBOEP) are also formed. sigmaaldrich.com The formation of these metabolites follows Michaelis-Menten kinetics, and the apparent Vmax for the formation of BBOEHEP is significantly higher than for the HO-TBOEP isomers, indicating that O-dealkylation is a major pathway. sigmaaldrich.com
In avian species, such as chicken embryos, exposure to high doses of TBEP resulted in its complete metabolic degradation, with an induction of the hepatic enzyme CYP3A37 mRNA observed. nih.gov Studies in zebrafish (Danio rerio) have also shown that TBEP is metabolized, although the specific enzymatic pathways are less detailed than in human liver studies. nih.govnih.gov Exposure in zebrafish has been linked to effects on the endocrine and nervous systems, suggesting that the parent compound or its metabolites are biologically active. nih.govnih.gov
Tracing Metabolic Fates of this compound in In Vitro Systems
In vitro systems, particularly human liver microsomes, are powerful tools for studying the metabolic fate of xenobiotics like TBEP. The use of this compound in these studies is critical for accurate quantification and metabolite identification. lgcstandards.com As a stable isotope-labeled internal standard, it behaves chemically and physically almost identically to the unlabeled TBEP during sample preparation and analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the precise measurement of the depletion of the parent compound and the formation of its metabolites.
In vitro studies with human liver microsomes have determined the kinetic parameters for the formation of the major TBEP metabolites. sigmaaldrich.com
Interactive Data Table: Michaelis-Menten Kinetic Parameters for TBEP Metabolite Formation in Human Liver Microsomes
| Metabolite | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|
| BBOEHEP | 152 | 2560 | sigmaaldrich.com |
| 3-HO-TBOEP | 197 | 643 | sigmaaldrich.com |
| Sum of 1- and 2-HO-TBOEP isomers | 148 | 254 | sigmaaldrich.com |
These in vitro findings indicate that the intrinsic clearance of TBEP is primarily driven by oxidative enzymes in the liver, with bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) being the major metabolite. sigmaaldrich.com The formation of bis(2-butoxyethyl) phosphate (BBOEP) was not detected with liver or serum enzymes in one study, suggesting that hydrolysis of the phosphate ester bond may be a less significant pathway in these in vitro systems compared to oxidation of the side chains. sigmaaldrich.com
Comparative Analysis of Degradation Products Across Environmental Compartments
The degradation products of TBEP can vary depending on the environmental compartment and the dominant degradation processes (biotic vs. abiotic).
In Water: In aquatic environments, both microbial degradation and abiotic processes like hydrolysis and photolysis occur. Microbial degradation in activated sludge and river water leads to metabolites formed through ether bond cleavage and oxidation, such as bis(2-butoxyethyl) hydroxyethyl phosphate and its derivatives. ecetoc.org Abiotic degradation, especially through water treatment with oxidizing agents, can produce a different suite of oxidation products. ecetoc.org The half-life in estuarine water is noted to be around 50 days. ecetoc.org
In Soil and Sediment: Soil and sediment are expected to be significant sinks for TBEP due to its physicochemical properties. sigmaaldrich.com Bioremediation studies have shown that earthworms can enhance the breakdown of TBEP in soil by promoting the activity of degrading microbes. sigmaaldrich.com While specific metabolite profiles in soil are not as well-documented as in aquatic systems, it is expected that microbial degradation pathways similar to those in activated sludge would be prevalent, leading to hydroxylated and dealkylated metabolites. Sediments can harbor microbial communities capable of transforming organophosphate esters, and the degradation products would likely mirror those from aquatic microbial degradation.
In Air: The primary degradation pathway in the atmosphere is through reaction with hydroxyl radicals. ecetoc.org This rapid process, with a half-life of a few hours, likely leads to smaller, more oxidized fragments of the original molecule, though specific atmospheric degradation products are not well-characterized in the available literature.
Toxicological Investigations: Mechanistic Insights Derived from Tris 2 Butyloxyethyl Phosphate D27 Research
In Vitro Cellular Models for Mechanistic Toxicological Studies
In vitro cellular models are essential for dissecting the molecular mechanisms of toxicity of compounds like TBEP, and the use of TBEP-d27 in these studies ensures the accuracy of exposure concentrations. Various cell lines are employed to investigate specific toxicological endpoints. For instance, human liver cells (e.g., HepG2) are used to study metabolic pathways and hepatotoxicity, while neuronal cell lines (e.g., SH-SY5Y) are utilized to explore neurotoxic effects. The precision afforded by using TBEP-d27 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods is critical for determining the actual intracellular concentration of TBEP, thereby enabling a more accurate correlation between exposure and observed cellular effects.
Application of Deuterated Analogs in Investigating Molecular Initiation Events
The investigation of molecular initiation events (MIEs), the initial interaction between a toxicant and a biological molecule, is a cornerstone of modern toxicology. Deuterated analogs such as TBEP-d27 are vital for quantitative analyses in these studies. By serving as a stable internal standard, TBEP-d27 allows for the precise measurement of the parent compound (TBEP) in complex biological systems. This is critical when studying how TBEP interacts with specific molecular targets, such as enzymes or receptors. The ability to accurately quantify the amount of TBEP that binds to or alters these initial targets is fundamental to understanding the cascade of events leading to an adverse outcome.
Receptor Binding and Signaling Pathway Perturbation Studies
Studies have begun to explore the interaction of TBEP with various receptors and its potential to perturb signaling pathways. For example, research has investigated the effects of TBEP on nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the estrogen receptors (ERs). In such studies, TBEP-d27 would be used as an internal standard to accurately measure the concentration of TBEP in the assay medium, ensuring that the observed receptor activation or inhibition is correctly attributed to a specific exposure level. This precise quantification is essential for determining binding affinities and the potency of TBEP in altering signaling cascades.
Gene Expression and Proteomic Profiling in Response to Tris(2-butyloxyethyl)phosphate Exposure
To understand the broader cellular response to TBEP, researchers employ high-throughput techniques like gene expression profiling (transcriptomics) and proteomic analysis. These methods can reveal widespread changes in cellular function following exposure. In these experiments, TBEP-d27 is used to confirm and accurately quantify the dose of TBEP administered to the cell cultures or animal models. This ensures that the observed changes in gene and protein expression are linked to a well-defined exposure level, which is crucial for identifying sensitive biomarkers and understanding the mechanisms of toxicity.
| Analytical Technique | Application in TBEP Toxicological Research | Role of TBEP-d27 |
| Transcriptomics (e.g., RNA-Seq) | Identifies changes in gene expression in response to TBEP exposure. | Ensures accurate quantification of the TBEP dose causing the observed genetic changes. |
| Proteomics (e.g., Mass Spectrometry) | Identifies changes in protein expression and post-translational modifications following TBEP exposure. | Used as an internal standard for precise measurement of TBEP levels in the experimental system. |
Development of Adverse Outcome Pathways (AOPs) Relevant to Organophosphate Ester Exposure
Adverse Outcome Pathways (AOPs) are conceptual frameworks that link a molecular initiating event to an adverse outcome at a biological level of organization relevant to risk assessment. For organophosphate esters like TBEP, AOPs are being developed to understand endpoints such as neurotoxicity, reproductive toxicity, and metabolic disruption. The development of robust AOPs relies on quantitative data linking the MIE to subsequent key events. The use of TBEP-d27 in analytical methods provides the high-quality quantitative data on TBEP concentrations that are necessary to establish these causal links within an AOP framework.
Emerging Research Applications and Future Directions for Tris 2 Butyloxyethyl Phosphate D27 Studies
Novel Applications as a Tracer in Advanced Environmental Monitoring
The primary application of Tris(2-butyloxyethyl)phosphate-d27 in environmental science is its use as a tracer. Due to their chemical and physical similarities to the non-labeled compounds, stable isotope-labeled compounds are ideal for tracking the fate and transport of pollutants in various environmental matrices.
Key Applications:
Source Tracking: By introducing a known amount of this compound into a specific environmental system, such as a wastewater treatment plant or an industrial effluent stream, researchers can trace the movement and dilution of TBEP from that source into the broader environment, including rivers, lakes, and groundwater.
Environmental Fate Studies: Understanding how TBEP degrades and partitions in the environment is crucial for risk assessment. This compound can be used in controlled laboratory experiments or field studies to investigate processes such as biodegradation, photodegradation, and sorption to soil and sediment, without interference from existing background levels of TBEP.
Transport Modeling Validation: Environmental models that predict the movement of contaminants can be validated and calibrated using tracer studies with this compound. This improves the accuracy of predictions regarding environmental concentrations and potential human exposure.
Table 1: Environmental Tracer Study Design Example
| Study Objective | Methodology | Expected Outcome |
| Quantify TBEP removal efficiency in a wastewater treatment plant. | Spike influent with a known concentration of this compound. | Precise measurement of TBEP removal at each treatment stage. |
| Determine the atmospheric deposition of TBEP in a remote ecosystem. | Release a controlled amount of this compound from a point source. | Quantification of deposition rates and transport distances. |
| Assess the leaching of TBEP from landfill sites. | Apply this compound to landfill soil cores. | Measurement of leaching potential into groundwater. |
Integration into Multi-Omics Research for Comprehensive Mechanistic Understanding
Multi-omics approaches, which involve the analysis of the genome, proteome, metabolome, and other "omes," provide a holistic view of the biological effects of chemical exposure. This compound can be a powerful tool in these studies to elucidate the specific mechanisms of TBEP toxicity.
By using the deuterated form, researchers can accurately trace the uptake, distribution, metabolism, and excretion of TBEP within an organism. This allows for the direct correlation of internal dose with observed changes at the molecular level. For instance, in a metabolomics study, the presence of deuterated metabolites can confirm the specific metabolic pathways affected by TBEP. This level of detail is critical for building a comprehensive understanding of the compound's mode of action.
Computational Chemistry and In Silico Modeling of Compound Behavior
Computational chemistry and in silico modeling are increasingly used to predict the properties and potential toxicity of chemicals, reducing the need for extensive animal testing. While most of these studies focus on the non-deuterated TBEP, the data generated from tracer and mechanistic studies using this compound can be used to refine and validate these computational models.
Recent research has employed network toxicology and molecular docking to investigate the potential carcinogenic mechanisms of TBEP. These studies identify potential target proteins and signaling pathways that may be disrupted by the compound. By integrating experimental data from studies using the d27 analogue, the accuracy of these in silico predictions can be significantly enhanced. For example, understanding the metabolic fate of TBEP through isotopic labeling can inform the selection of relevant metabolites to include in computational toxicity assessments.
Table 2: In Silico Modeling Parameters for TBEP
| Parameter | Predicted Value/Finding | Relevance |
| Molecular Weight | 398.5 g/mol | Influences transport and diffusion. |
| LogP | 3.75 | Indicates potential for bioaccumulation. |
| Carcinogenicity | Potential interaction with key targets like SRC and CASP3 | Suggests a need for further toxicological investigation. |
Development of High-Throughput Screening Methodologies Utilizing Deuterated Standards
High-throughput screening (HTS) allows for the rapid testing of large numbers of samples for the presence of various chemicals. In the context of environmental monitoring and human biomonitoring, HTS methods are essential for assessing widespread exposure to compounds like TBEP.
This compound plays a crucial role as an internal standard in these analytical methods, particularly those using mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest that is added to a sample in a known amount before processing. By comparing the signal of the analyte to the signal of the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and precise quantification. The use of a deuterated standard is ideal because it co-elutes with the non-deuterated analyte during chromatography but is distinguishable by its higher mass, minimizing matrix effects and improving data quality.
Role in Advancing Analytical Reference Material Science
The availability of high-purity certified reference materials (CRMs) is fundamental to ensuring the quality and comparability of analytical measurements. This compound is produced as a high-quality reference material for use in analytical laboratories.
The development and certification of such materials involve rigorous testing to establish their purity and stability. These deuterated standards are essential for:
Method Validation: Ensuring that an analytical method is accurate, precise, and fit for its intended purpose.
Quality Control: Regularly monitoring the performance of analytical instruments and procedures.
Inter-laboratory Comparisons: Allowing different laboratories to compare their results with confidence.
Interdisciplinary Research Integrating Environmental Chemistry and Mechanistic Toxicology
The study of this compound exemplifies the convergence of environmental chemistry and mechanistic toxicology. By using this isotopic tracer, researchers can bridge the gap between external exposure and internal biological effects.
Future research will likely see a greater integration of these fields. For example, environmental monitoring studies that use this compound to quantify TBEP exposure in a particular population could be directly linked to toxicological studies that use the same deuterated compound to investigate the molecular mechanisms of action in relevant biological models. This integrated approach will provide a more complete picture of the risks posed by TBEP and other organophosphate esters to both human health and the environment.
Q & A
Q. What are the optimal methods for synthesizing and characterizing Tris(2-butyloxyethyl)phosphate-d27?
- Methodological Answer : Synthesis typically involves deuteration of the non-deuterated analog (CAS 78-51-3) via hydrogen-deuterium exchange or selective alkylation using deuterated reagents (e.g., D₂O or deuterated alcohols). Characterization requires:
- Nuclear Magnetic Resonance (NMR) : Compare ¹H NMR spectra with the non-deuterated compound to confirm replacement of hydrogens with deuterium (e.g., absence of proton signals in the butoxyethyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 425.5 (calculated for C₁₈D₂₇O₇P), with a +27 Da shift relative to the non-deuterated form.
Ensure purity (>98%) via HPLC with UV detection at 210 nm .
Q. What handling and storage protocols are recommended for this compound?
- Methodological Answer :
- Handling : Use in a fume hood with nitrile gloves and lab coats. Although the non-deuterated form is not classified as hazardous (GHS), deuterated compounds may exhibit altered reactivity; minimize inhalation/contact .
- Storage : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent isotopic exchange and degradation. Stability tests (e.g., GC-MS monitoring over 6 months) are advised to confirm shelf life .
Advanced Research Questions
Q. How can this compound be optimized as an internal standard in environmental analysis?
- Methodological Answer :
- Spike Recovery Experiments : Add known concentrations (e.g., 10–100 ng/mL) to soil/sediment samples during accelerated solvent extraction (ASE) with acetone:hexane (1:1). Monitor recovery rates via GC-MS; adjust extraction parameters (temperature, pressure) to achieve >85% recovery .
- Chromatographic Separation : Use a DB-5MS column (30 m × 0.25 mm) with a 0.25 μm film. Optimize oven programming (e.g., 50°C for 1 min, ramp at 15°C/min to 300°C) to resolve deuterated and non-deuterated analogs.
- Quantification : Employ isotope dilution analysis (IDA) with a calibration curve (R² > 0.995) and limit of detection (LOD) ≤ 0.1 ng/g .
Q. How to address isotopic interference or data discrepancies when using this compound in mass spectrometry?
- Methodological Answer :
- Isotopic Purity Validation : Confirm deuterium incorporation (>99%) via HRMS to avoid overlaps with ¹³C or ³⁷Cl isotopes from matrix components.
- Matrix Effects : Perform post-column infusion experiments to identify ion suppression/enhancement. Use matrix-matched calibration standards to correct signal drift.
- Cross-Talk Mitigation : For MRM (multiple reaction monitoring), select unique precursor/product ion pairs (e.g., m/z 425.5 → 99.0 for the deuterated form vs. m/z 398.5 → 99.0 for the non-deuterated) to prevent channel interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
